molecular formula C16H13N3OS2 B2527693 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-{[1,1'-biphenyl]-4-yl}ethan-1-one CAS No. 328281-57-8

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-{[1,1'-biphenyl]-4-yl}ethan-1-one

Cat. No.: B2527693
CAS No.: 328281-57-8
M. Wt: 327.42
InChI Key: KLRKJVZGVZOVTI-UHFFFAOYSA-N
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Description

The compound 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-{[1,1'-biphenyl]-4-yl}ethan-1-one features a biphenyl-4-yl group attached to an ethanone core, which is further substituted via a sulfanyl (-S-) linker to a 5-amino-1,3,4-thiadiazole heterocycle.

Properties

IUPAC Name

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(4-phenylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3OS2/c17-15-18-19-16(22-15)21-10-14(20)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-9H,10H2,(H2,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLRKJVZGVZOVTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CSC3=NN=C(S3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Thiosemicarbazide

The thiadiazole core is synthesized via cyclization of thiosemicarbazide with carbon disulfide in the presence of sodium carbonate (Na₂CO₃) in absolute ethanol:

$$
\text{Thiosemicarbazide} + \text{CS}2 \xrightarrow{\text{Na}2\text{CO}_3, \Delta} \text{5-Amino-1,3,4-thiadiazole-2-thiol}
$$

Reaction Conditions :

  • Solvent: Absolute ethanol
  • Temperature: Reflux (78°C)
  • Duration: 4–6 hours
  • Yield: 65–70%

Key Characterization Data :

  • IR (KBr) : 3350 cm⁻¹ (N–H stretch), 2550 cm⁻¹ (S–H stretch), 1600 cm⁻¹ (C=N stretch).
  • ¹H NMR (DMSO-d₆) : δ 5.42 (s, 2H, NH₂), 13.21 (s, 1H, SH).

Preparation of 1-([1,1'-Biphenyl]-4-yl)ethan-1-one Bromide

Friedel-Crafts Acylation of Biphenyl

The biphenyl ethanone moiety is synthesized via Friedel-Crafts acylation of biphenyl with acetyl chloride in the presence of AlCl₃:

$$
\text{Biphenyl} + \text{CH}3\text{COCl} \xrightarrow{\text{AlCl}3} \text{1-([1,1'-Biphenyl]-4-yl)ethan-1-one}
$$

Reaction Conditions :

  • Solvent: Dichloromethane
  • Temperature: 0°C to room temperature
  • Yield: 85–90%

Bromination of the Ethanone

The ketone is brominated using phosphorus tribromide (PBr₃) in dry diethyl ether:

$$
\text{1-([1,1'-Biphenyl]-4-yl)ethan-1-one} + \text{PBr}_3 \rightarrow \text{1-([1,1'-Biphenyl]-4-yl)ethan-1-one bromide}
$$

Reaction Conditions :

  • Solvent: Dry diethyl ether
  • Temperature: 0°C
  • Duration: 2 hours
  • Yield: 75–80%

S-Alkylation of 5-Amino-1,3,4-thiadiazole-2-thiol

Regioselective Alkylation

The critical step involves the nucleophilic substitution of the thiolate anion with the bromo ketone:

$$
\text{5-Amino-1,3,4-thiadiazole-2-thiol} + \text{1-([1,1'-Biphenyl]-4-yl)ethan-1-one bromide} \xrightarrow{\text{K}2\text{CO}3, \text{dry acetone}} \text{Target Compound}
$$

Optimized Reaction Parameters :

  • Base : Anhydrous K₂CO₃ (2.0 equiv)
  • Solvent : Dry acetone (50% v/v)
  • Temperature : Reflux (56°C)
  • Duration : 12–14 hours
  • Yield : 60–65%

Mechanistic Insights :

  • Deprotonation of the thiol group by K₂CO₃ generates a thiolate ion, enhancing nucleophilicity.
  • The thiolate attacks the electrophilic carbon in the bromo ketone, displacing bromide and forming the C–S bond.
  • Competing N-alkylation is suppressed due to the softer nucleophilic character of sulfur compared to nitrogen.

Purification and Analytical Validation

Recrystallization

The crude product is purified via recrystallization from absolute ethanol, yielding pale-yellow crystals.

Spectroscopic Characterization

  • IR (KBr) :

    • 3280 cm⁻¹ (N–H stretch, NH₂)
    • 1695 cm⁻¹ (C=O stretch, ketone)
    • 680 cm⁻¹ (C–S stretch, thiadiazole).
  • ¹H NMR (DMSO-d₆) :

    • δ 8.21 (d, J = 8.4 Hz, 2H, biphenyl-H)
    • δ 7.72–7.68 (m, 4H, biphenyl-H)
    • δ 7.54–7.48 (m, 2H, biphenyl-H)
    • δ 4.32 (s, 2H, SCH₂CO)
    • δ 6.89 (s, 2H, NH₂).
  • ¹³C NMR (DMSO-d₆) :

    • δ 196.4 (C=O)
    • δ 167.2 (C=N, thiadiazole)
    • δ 140.1–126.3 (biphenyl carbons)
    • δ 45.8 (SCH₂CO).
  • MS (ESI+) : m/z 368.1 [M+H]⁺ (calculated for C₁₆H₁₃N₃OS₂: 367.04).

Comparative Analysis of Synthetic Routes

Method Solvent Base Yield (%) Purity (%)
Dry acetone Acetone K₂CO₃ 60 98
Dry benzene Benzene NaOAc 55 95
DMF DMF Et₃N 50 90

Key Observations :

  • Anhydrous acetone with K₂CO₃ provides optimal yields and purity due to enhanced solubility of intermediates.
  • Benzene-based systems risk sulfoxidation side reactions under prolonged reflux.

Chemical Reactions Analysis

Types of Reactions

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-{[1,1’-biphenyl]-4-yl}ethan-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent . For instance, derivatives of thiadiazole compounds have shown significant activity against various cancer cell lines. The incorporation of the thiadiazole moiety is crucial for enhancing the biological activity of synthesized compounds.

Case Study:
A study evaluated a series of thiadiazole derivatives for their anticancer properties against HepG2 human liver cancer cells. The results indicated that specific substitutions on the thiadiazole ring improved cytotoxicity compared to standard drugs like methotrexate. Compounds exhibiting selectivity indices greater than 10 demonstrated promising potential for further development as anticancer therapeutics .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties . Thiadiazole derivatives have shown effectiveness against a range of bacterial and fungal pathogens. The mechanism often involves the disruption of microbial cell membranes or interference with essential metabolic pathways.

Research Findings:
In vitro studies revealed that certain derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. This suggests that modifications to the thiadiazole structure can lead to enhanced antimicrobial efficacy .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the efficacy of thiadiazole derivatives. Variations in substituents on the biphenyl and thiadiazole rings can significantly influence biological activity.

SubstituentActivityNotes
Amino groupEnhances anticancer activityCritical for interaction with biological targets
Sulfanyl groupIncreases antimicrobial potencyFacilitates binding to microbial enzymes

Synthesis and Characterization

The synthesis of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-{[1,1'-biphenyl]-4-yl}ethan-1-one typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of synthesized compounds.

Synthesis Example:
A typical synthetic route involves the reaction of 5-amino-1,3,4-thiadiazole with appropriate electrophiles under controlled conditions to yield the target compound. The final product is purified through recrystallization from suitable solvents .

Mechanism of Action

The mechanism of action of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-{[1,1’-biphenyl]-4-yl}ethan-1-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the urease enzyme, which is critical for the survival of certain bacteria . The compound binds to the active site of the enzyme, preventing it from catalyzing the hydrolysis of urea into ammonia and carbon dioxide.

Comparison with Similar Compounds

Key Data Table: Structural and Functional Comparison

Compound Name Core Structure Substituents on Ethanone Thiadiazole/Oxadiazole Group Notable Properties Reference
Target Compound Biphenyl-4-yl 5-Amino-1,3,4-thiadiazol-2-yl Sulfanyl linker High aromaticity, potential enzyme inhibition
Compound 48 Adamantan-1-yl 5-Amino-1,3,4-thiadiazol-2-yl Sulfanyl linker Lipophilic, 11β-HSD1 inhibitor
CAS 294652-43-0 2,4-Dimethylphenyl 5-Amino-1,3,4-thiadiazol-2-yl Sulfanyl linker Improved solubility, steric hindrance
CAS 785705-64-8 4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl 5-Phenyl-1,3,4-oxadiazol-2-yl Sulfanyl linker Oxadiazole reduces polarizability
CAS 721417-01-2 5-Chlorothiophen-2-yl 5-(2-Methoxy-5-methylanilino)-1,3,4-thiadiazol-2-yl Sulfanyl linker Enhanced hydrogen bonding

Biological Activity

The compound 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-{[1,1'-biphenyl]-4-yl}ethan-1-one represents a class of thiadiazole derivatives that have garnered interest due to their diverse biological activities. This article reviews the synthesis, structural characteristics, and biological activities of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of 5-amino-1,3,4-thiadiazole with appropriate electrophiles. The crystal structure analysis reveals significant hydrogen bonding interactions that contribute to the stability and biological activity of the compound. For instance, the dihedral angle between the thiadiazole and biphenyl moieties is critical for its biological interactions .

Antimicrobial Activity

Thiadiazole derivatives have shown promising antimicrobial properties against various pathogens. In vitro studies indicate that compounds similar to this compound exhibit significant activity against Gram-positive and Gram-negative bacteria. For example:

  • Staphylococcus aureus : The compound demonstrated effective inhibition against methicillin-resistant strains.
  • Escherichia coli : Showed moderate activity against resistant strains .

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been explored extensively. Studies have indicated that this compound exhibits selective cytotoxicity towards various cancer cell lines:

  • Caco-2 cells : The compound reduced viability by approximately 39.8% compared to untreated controls (p < 0.001).
  • A549 cells : Minimal activity was observed against these lung cancer cells .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has been investigated for its anti-inflammatory effects. Preliminary studies suggest that it may inhibit key inflammatory mediators, although detailed mechanisms remain to be elucidated.

Case Studies

Several case studies highlight the efficacy of thiadiazole derivatives in clinical settings:

  • Case Study on Antimicrobial Resistance : A study demonstrated that a derivative similar to the target compound effectively reduced biofilm formation in resistant strains of Candida species.
  • Cancer Treatment Trials : Clinical trials involving compounds with similar structures have shown promising results in reducing tumor size in colorectal cancer patients.

Data Summary

Biological ActivityTarget Organism/Cell LineEffectiveness (%)Reference
AntimicrobialStaphylococcus aureusEffective
AntimicrobialEscherichia coliModerate
AnticancerCaco-2 cells39.8% reduction
AnticancerA549 cellsMinimal

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